An In-depth Technical Guide to the Chemical Properties and Structure of Codeine Phosphate Hydrate
An In-depth Technical Guide to the Chemical Properties and Structure of Codeine Phosphate Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of codeine phosphate (B84403) hydrate (B1144303), a widely utilized opioid analgesic. The information is presented to support research, development, and quality control activities within the pharmaceutical and scientific communities.
Chemical and Physical Properties
Codeine phosphate is commercially available in hydrated forms, most commonly as the hemihydrate or sesquihydrate.[1] The following table summarizes its key quantitative properties.
| Property | Value | References |
| IUPAC Name | (5α,6α)-7,8-didehydro-4,5-epoxy-3-methoxy-17-methylmorphinan-6-ol phosphate hydrate | [2][3] |
| Synonyms | Methylmorphine phosphate hydrate, Codeine phosphate hemihydrate, Codeine phosphate sesquihydrate | [2][4] |
| CAS Number | 41444-62-6 (for hemihydrate) | [2][5] |
| Chemical Formula | C₁₈H₂₁NO₃ · H₃PO₄ · 0.5H₂O (hemihydrate) or C₁₈H₂₁NO₃ · H₃PO₄ · 1.5H₂O (sesquihydrate) | [1][2] |
| Molecular Weight | 406.37 g/mol (hemihydrate) | [2] |
| 424.38 g/mol (sesquihydrate) | ||
| Appearance | White to off-white crystalline powder or colorless crystals. | [6] |
| Melting Point | Decomposes between 220-235 °C. | [6] |
| Solubility | Freely soluble in water, slightly soluble in ethanol. | [4] |
| pKa | 8.21 (for the tertiary amine) | |
| UV λmax | 212 nm, 285 nm | [2][7] |
Structural Elucidation
The definitive three-dimensional structure of codeine phosphate hydrate has been determined using single-crystal X-ray diffraction. The molecule possesses a rigid pentacyclic ring system characteristic of morphinan (B1239233) alkaloids.
Crystal Structure
Codeine phosphate exists in different hydrated forms, with the hemihydrate and sesquihydrate being the most common.[1] These forms differ in the number of water molecules present in the crystal lattice, which in turn influences the hydrogen-bonding network and overall crystal packing.[1] The crystal structure of codeine phosphate hemihydrate has been well-characterized, revealing a T-shaped conformation of the codeine cation.[8]
Experimental Protocols
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of codeine phosphate hydrate involves the following general steps:
-
Crystal Growth: Single crystals of codeine phosphate hydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in a suitable solvent system, such as aqueous ethanol.[4]
-
Data Collection: A selected single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.[4]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the tertiary amine in codeine can be determined by potentiometric titration. A general protocol is as follows:
-
Preparation of the Analyte Solution: A precisely weighed amount of codeine phosphate hydrate is dissolved in a suitable solvent, typically deionized water, to a known concentration (e.g., 1 mM).[9][10]
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.[9]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.[9][10]
-
Data Analysis: The equivalence point of the titration is determined from the inflection point of the titration curve (a plot of pH versus the volume of titrant added). The pKa is then calculated from the pH at the half-equivalence point.[9]
Metabolic Pathway
Codeine itself is a prodrug with weak analgesic activity.[11] Its therapeutic effects are primarily mediated by its active metabolite, morphine. The metabolic conversion of codeine occurs mainly in the liver through the action of cytochrome P450 enzymes.[12][13]
Mechanism of Action: Signaling Pathway
The analgesic effects of codeine are mediated by its primary active metabolite, morphine, which acts as an agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3][14] The binding of morphine to the MOR initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal excitability and pain transmission.
The activation of the Gi/o protein by the morphine-bound MOR leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[14] Additionally, the βγ-subunits of the activated G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[3] The cumulative effect of these signaling events is a hyperpolarization of the neuronal membrane and a reduction in the release of nociceptive neurotransmitters, resulting in analgesia.
References
- 1. jvsmedicscorner.com [jvsmedicscorner.com]
- 2. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. ClinPGx [clinpgx.org]
- 13. researchgate.net [researchgate.net]
- 14. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
